

EPhos Ligand: A Technical Guide for Advanced Catalysis

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Compound of Interest

Compound Name: Ephos

Cat. No.: B8222419

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This technical guide provides an in-depth overview of the **EPhos** ligand, a highly effective biaryl monophosphine ligand utilized in palladium-catalyzed cross-coupling reactions. This document covers its chemical and physical properties, applications in catalysis, a representative experimental protocol, and a visualization of the relevant catalytic cycles.

Core Properties of EPhos

EPhos, also known by its systematic name Dicyclohexyl(3-isopropoxy-2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphane, is a sterically hindered and electron-rich ligand that has demonstrated significant utility in facilitating challenging cross-coupling reactions. Its key properties are summarized below.

Property	Value
CAS Number	2118959-55-8
Molecular Formula	C ₃₆ H ₅₅ OP
Molecular Weight	534.80 g/mol
Physical Form	Powder or crystals
Melting Point	161-162 °C

Solubility Profile

While specific quantitative solubility data for **EPhos** in various organic solvents is not extensively documented in publicly available literature, its large, nonpolar hydrocarbon structure suggests it is generally soluble in common nonpolar organic solvents such as toluene, xylenes, tetrahydrofuran (THF), and dichloromethane (DCM). It is expected to have limited to no solubility in polar solvents like water and lower alcohols.

Spectral Data

Detailed experimental ^1H , ^{13}C , and ^{31}P NMR spectral data for the **EPhos** ligand are not readily available in the public domain. However, for similar biaryl phosphine ligands, the ^{31}P NMR chemical shift is a key characteristic feature, often appearing as a singlet in a distinct region of the spectrum.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The **EPhos** ligand is a versatile and highly effective ligand for a range of palladium-catalyzed cross-coupling reactions. Its bulky nature and electron-donating properties help to stabilize the palladium catalyst, promote oxidative addition, and facilitate reductive elimination, leading to higher yields and broader substrate scope.^[1]

EPhos is particularly well-suited for the following named reactions:

- **Buchwald-Hartwig Amination:** The formation of carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines.^[2] This is a cornerstone application for **EPhos** and related ligands.
- **Suzuki-Miyaura Coupling:** The cross-coupling of organoboron compounds with organic halides to form carbon-carbon bonds.^[3]
- **Heck Reaction:** The reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene.
- **Stille Coupling:** The coupling of organotin compounds with various organic electrophiles.

- Sonogashira Coupling: The coupling of terminal alkynes with aryl or vinyl halides.
- Negishi Coupling: The cross-coupling of organozinc compounds with organic halides.
- Hiyama Coupling: The cross-coupling of organosilicon compounds with organic halides.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

While a specific, detailed experimental protocol for a reaction using the **EPhos** ligand is not available, the following is a representative procedure for a Suzuki-Miyaura cross-coupling reaction using a similar bulky biarylphosphine ligand. This protocol should be considered a general guideline, and reaction conditions may need to be optimized for specific substrates.

Reaction: Coupling of an aryl halide with a boronic acid.

Materials:

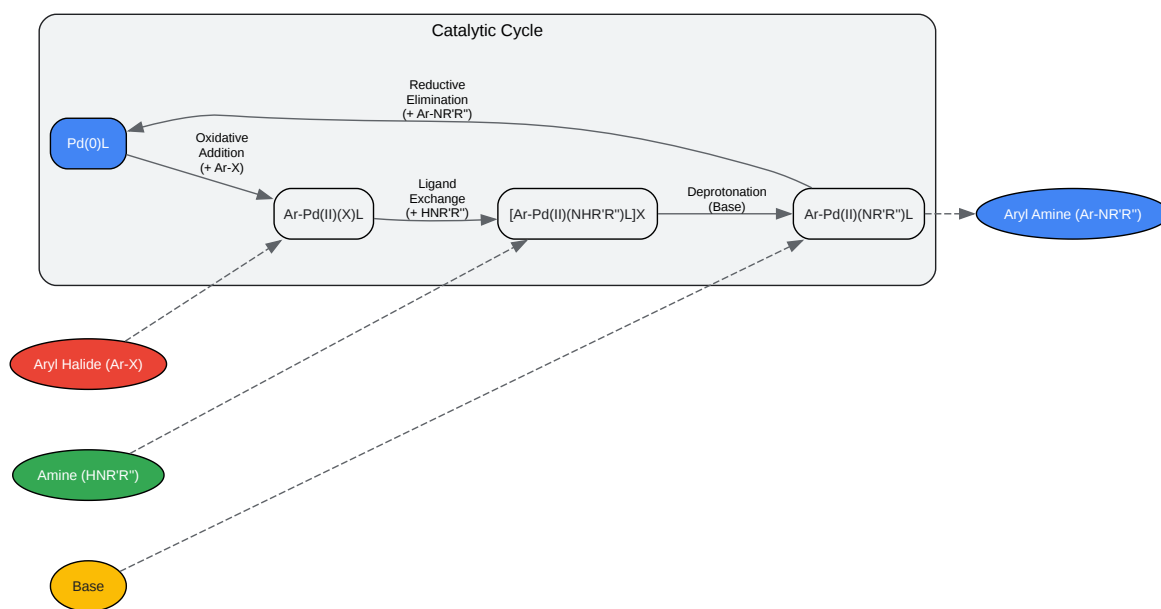
- Aryl halide (1.0 eq.)
- Boronic acid (1.1 - 1.5 eq.)
- Palladium source (e.g., $\text{Pd}_2(\text{dba})_3$, 0.05 eq.)
- **EPhos** ligand (0.2 eq.)
- Base (e.g., Cs_2CO_3 , 3.0 eq.)^[4]
- Solvent (e.g., THF/water mixture)^[4]
- Anhydrous sodium sulfate
- Ethyl acetate (EtOAc)
- Saturated aqueous ammonium chloride (NH_4Cl)
- Brine

Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, boronic acid, palladium source, **EPhos** ligand, and base.[4]
- Add the solvent system (e.g., a mixture of THF and water).[4]
- Heat the reaction mixture to the desired temperature (e.g., 40-100 °C) and stir for the required time (typically 2.5 to 24 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).[4]
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent such as ethyl acetate.[4]
- Combine the organic layers and wash with brine.[4]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
- Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[4]

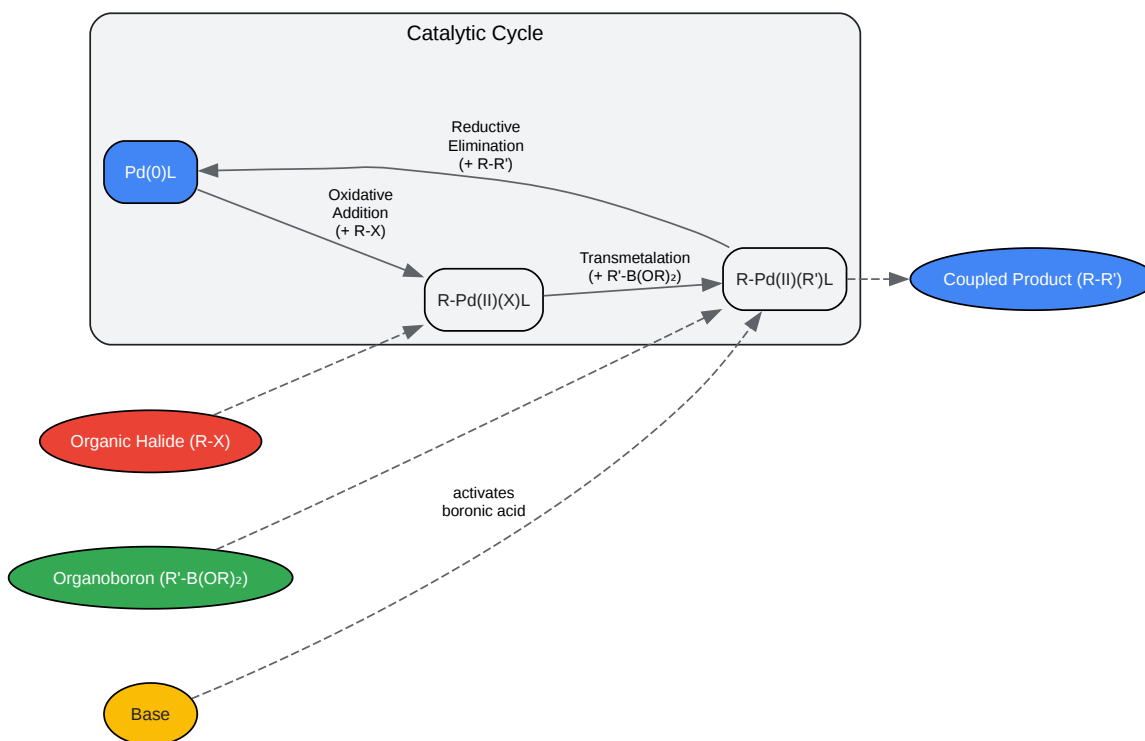
Visualization of Catalytic Cycles

The following diagrams, generated using the DOT language, illustrate the fundamental steps in the catalytic cycles of the Buchwald-Hartwig amination and a generic Suzuki-Miyaura cross-coupling reaction, where the **EPhos** ligand plays a crucial role.



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Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.



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Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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References

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